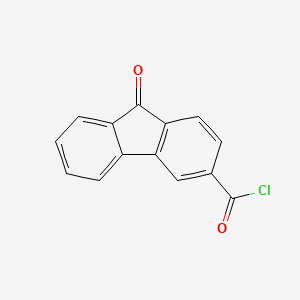
9-Oxo-9H-fluorene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9H-fluorene-3-carbonyl chloride: is a chemical compound belonging to the fluorene family. Fluorene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. This compound is characterized by the presence of a carbonyl chloride group attached to the fluorene core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-3-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-fluorene-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds with the formation of the corresponding acid chloride, which can be purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Oxo-9H-fluorene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives under specific conditions.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of fluorene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Fluorenone Derivatives: Resulting from oxidation reactions.
Fluorene Derivatives: Produced through reduction reactions.
Scientific Research Applications
Chemistry: 9-Oxo-9H-fluorene-3-carbonyl chloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of heterocyclic compounds and functionalized fluorene derivatives .
Biology: In biological research, this compound is employed in the synthesis of bioactive molecules with potential therapeutic applications. It is used to create derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound is utilized in medicinal chemistry for the development of new drugs. Its derivatives have shown promise in treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 9-Oxo-9H-fluorene-3-carbonyl chloride involves its reactivity as an electrophilic reagent. The carbonyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with target molecules, resulting in the desired chemical transformations .
Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, such as amino groups in proteins or hydroxyl groups in alcohols. The pathways involved in these reactions include nucleophilic substitution and addition-elimination mechanisms .
Comparison with Similar Compounds
9-Fluorenone-4-carbonyl chloride: Another fluorene derivative with similar reactivity but different substitution patterns.
9-Methyl-9H-fluorene-9-carbonyl chloride: A methyl-substituted derivative with distinct chemical properties.
9-Oxo-9H-fluorene-1-carbonyl chloride: A positional isomer with the carbonyl chloride group at a different position on the fluorene ring.
Uniqueness: 9-Oxo-9H-fluorene-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position on the fluorene ring allows for selective reactions and the formation of unique derivatives .
Properties
CAS No. |
53455-99-5 |
|---|---|
Molecular Formula |
C14H7ClO2 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
9-oxofluorene-3-carbonyl chloride |
InChI |
InChI=1S/C14H7ClO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H |
InChI Key |
AXMVGODHGNJSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


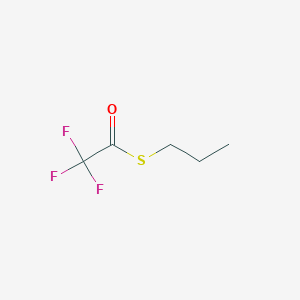
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
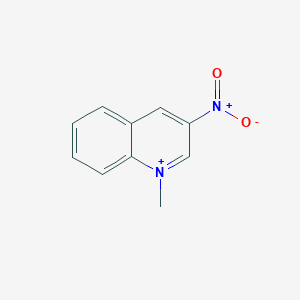
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)
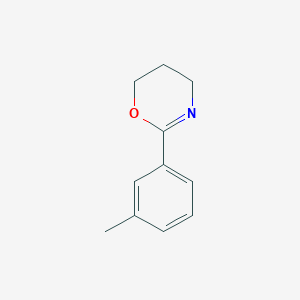
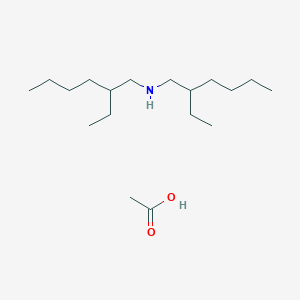

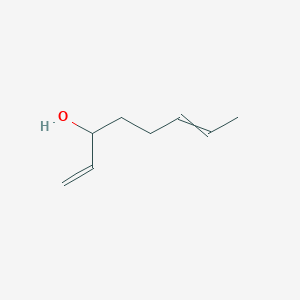
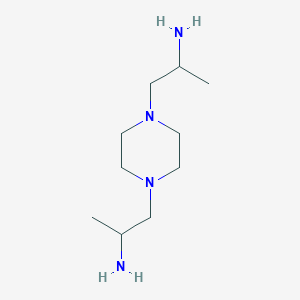
![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
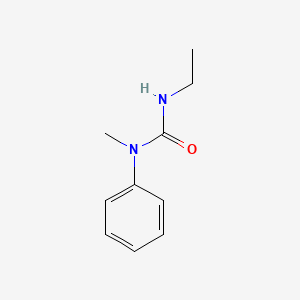
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
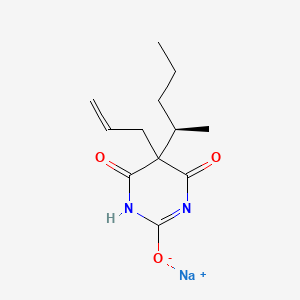
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
